molecular formula C7H9BrClNO B7767865 (2-Bromophenyl)methoxyazanium;chloride

(2-Bromophenyl)methoxyazanium;chloride

Cat. No.: B7767865
M. Wt: 238.51 g/mol
InChI Key: VFIDCFSUYFPRJS-UHFFFAOYSA-M
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Description

(2-Bromophenyl)methoxyazanium;chloride is a useful research compound. Its molecular formula is C7H9BrClNO and its molecular weight is 238.51 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-bromophenyl)methoxyazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5H2,9H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIDCFSUYFPRJS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO[NH3+])Br.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370720
Record name 1-[(Ammoniooxy)methyl]-2-bromobenzene chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51572-91-9
Record name 1-[(Ammoniooxy)methyl]-2-bromobenzene chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2-Bromophenyl)methoxyazanium;chloride , also known as a quaternary ammonium salt, has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrClNC_9H_{10}BrClN. The presence of the bromophenyl group and a methoxy functional group contributes to its unique chemical properties, which are crucial for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Alkylation Reactions : Using appropriate alkyl halides with methoxyazanium salts.
  • Salt Formation : Reacting the base form of the azanium with hydrochloric acid to form the chloride salt.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antimicrobial Properties : It has shown potential as an antimicrobial agent against various bacterial strains.
  • Anticancer Activity : Laboratory studies suggest it may inhibit cancer cell proliferation, particularly in breast cancer (MCF-7) cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the expression of pro-inflammatory markers.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures possess significant antimicrobial properties. For instance, a study showed that derivatives of bromophenyl compounds exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundMIC (μg/mL)Bacterial Strain
This compound32Staphylococcus aureus
This compound64Escherichia coli

This suggests that the compound may be developed further for pharmaceutical applications targeting infections.

Anticancer Activity

A significant finding was reported in a study examining the effects of this compound on MCF-7 cells. The compound demonstrated an IC50 value of 5.56 μM, indicating potent anti-proliferative effects. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Anti-inflammatory Mechanisms

The anti-inflammatory properties were assessed through in vitro experiments measuring the expression levels of cyclooxygenase-2 (COX-2) in RAW264.7 macrophages. The results indicated that treatment with this compound significantly reduced COX-2 expression compared to control groups.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that while many share antimicrobial and anticancer properties, this compound exhibits enhanced potency due to its specific functional groups.

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
This compoundQuaternary Ammonium SaltYesYes
4-BromobenzylamineAromatic AmineModerateNo
2-(Chlorophenyl)methylamineAromatic AmineYesModerate

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